molecular formula C15H10F2N2OS B2418468 2,2-difluoro-1-imidazo[1,2-a]pyridin-3-yl-2-(phenylsulfanyl)-1-ethanone CAS No. 351195-11-4

2,2-difluoro-1-imidazo[1,2-a]pyridin-3-yl-2-(phenylsulfanyl)-1-ethanone

Cat. No.: B2418468
CAS No.: 351195-11-4
M. Wt: 304.31
InChI Key: XADLTVWDMTVBER-UHFFFAOYSA-N
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Description

2,2-difluoro-1-imidazo[1,2-a]pyridin-3-yl-2-(phenylsulfanyl)-1-ethanone is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural features and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-1-imidazo[1,2-a]pyridin-3-yl-2-(phenylsulfanyl)-1-ethanone typically involves a multi-step process. One common method includes the reaction of 2-aminomethylpyridines with benzaldehydes and sodium benzenesulfinates under mild reaction conditions. This method constructs C-N and C-S bonds simultaneously . Another approach involves a two-step one-pot reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, given their efficiency and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-1-imidazo[1,2-a]pyridin-3-yl-2-(phenylsulfanyl)-1-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, iodine, and sodium benzenesulfinates . Reaction conditions are generally mild, making the processes efficient and practical for laboratory and industrial settings.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of 2,2-difluoro-1-imidazo[1,2-a]pyridin-3-yl-2-(phenylsulfanyl)-1-ethanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit significant activity against multidrug-resistant tuberculosis by targeting bacterial enzymes and disrupting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-difluoro-1-imidazo[1,2-a]pyridin-3-yl-2-(phenylsulfanyl)-1-ethanone stands out due to its unique combination of phenylthio and difluoroacetyl groups, which contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2,2-difluoro-1-imidazo[1,2-a]pyridin-3-yl-2-phenylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2OS/c16-15(17,21-11-6-2-1-3-7-11)14(20)12-10-18-13-8-4-5-9-19(12)13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADLTVWDMTVBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC(C(=O)C2=CN=C3N2C=CC=C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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